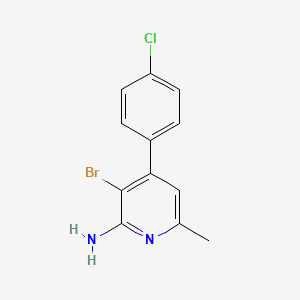
4-(((tert-Butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((tert-Butoxycarbonyl)amino)methyl)-6-Fluor-2,2-dimethylchroman-8-carbonsäure ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Chromanring, ein Fluoratom und eine tert-Butoxycarbonyl (Boc)-geschützte Aminogruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(((tert-Butoxycarbonyl)amino)methyl)-6-Fluor-2,2-dimethylchroman-8-carbonsäure beinhaltet typischerweise mehrere Schritte, ausgehend von kommerziell erhältlichen Vorläufern. Ein gängiger Ansatz ist die Synthese des Chromanringsystems, gefolgt von der Einführung des Fluoratoms und der Boc-geschützten Aminogruppe. Der letzte Schritt beinhaltet die Carboxylierung des Chromanrings, um die Carbonsäurefunktionalität einzuführen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, die eine hohe Ausbeute und Reinheit gewährleisten. Techniken wie Flow-Mikroreaktorsysteme können eingesetzt werden, um die Effizienz und Nachhaltigkeit des Syntheseprozesses zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(((tert-Butoxycarbonyl)amino)methyl)-6-Fluor-2,2-dimethylchroman-8-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Boc-Schutzgruppe zu entfernen oder andere funktionelle Gruppen im Molekül zu reduzieren.
Substitution: Das Fluoratom und andere Substituenten am Chromanring können durch nucleophile oder elektrophile Substitutionsreaktionen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschte Transformation sicherzustellen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu entschützten Aminen oder Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
4-(((tert-Butoxycarbonyl)amino)methyl)-6-Fluor-2,2-dimethylchroman-8-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann zur Untersuchung von Enzymwechselwirkungen und Stoffwechselwegen eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 4-(((tert-Butoxycarbonyl)amino)methyl)-6-Fluor-2,2-dimethylchroman-8-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Boc-geschützte Aminogruppe kann unter bestimmten Bedingungen entschützt werden, so dass die Verbindung mit biologischen Molekülen interagieren kann. Das Fluoratom und der Chromanring tragen zur Stabilität und Reaktivität der Verbindung bei und beeinflussen so ihre gesamte biologische Aktivität .
Wirkmechanismus
The mechanism of action of 4-(((tert-Butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under certain conditions, allowing the compound to interact with biological molecules. The fluorine atom and chroman ring contribute to the compound’s stability and reactivity, influencing its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexancarbonsäure
- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoesäure
- 4-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbenzoesäure
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 4-(((tert-Butoxycarbonyl)amino)methyl)-6-Fluor-2,2-dimethylchroman-8-carbonsäure durch das Vorhandensein des Fluoratoms und des Chromanrings aus. Diese strukturellen Merkmale verbessern seine Stabilität und Reaktivität und machen es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C18H24FNO5 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
6-fluoro-2,2-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3,4-dihydrochromene-8-carboxylic acid |
InChI |
InChI=1S/C18H24FNO5/c1-17(2,3)25-16(23)20-9-10-8-18(4,5)24-14-12(10)6-11(19)7-13(14)15(21)22/h6-7,10H,8-9H2,1-5H3,(H,20,23)(H,21,22) |
InChI-Schlüssel |
OJWAVKTXBZPRAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=C(O1)C(=CC(=C2)F)C(=O)O)CNC(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)




![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)

![4-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-1H-pyrazole](/img/structure/B11786448.png)
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride](/img/structure/B11786451.png)

![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11786459.png)
